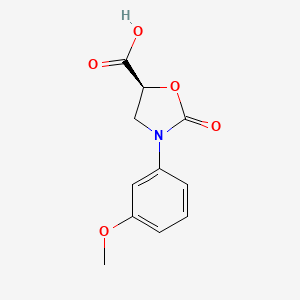

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

CAS No.: 918543-56-3

Cat. No.: VC19018242

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918543-56-3 |

|---|---|

| Molecular Formula | C11H11NO5 |

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO5/c1-16-8-4-2-3-7(5-8)12-6-9(10(13)14)17-11(12)15/h2-5,9H,6H2,1H3,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | DGVHUXNBENWXOW-VIFPVBQESA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)N2C[C@H](OC2=O)C(=O)O |

| Canonical SMILES | COC1=CC=CC(=C1)N2CC(OC2=O)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(5S)-3-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid belongs to the oxazolidinone class, a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound’s molecular formula is C₁₁H₁₁NO₅, with a molar mass of 237.21 g/mol. Key structural features include:

-

A 1,3-oxazolidine-2-one core, which confers rigidity and influences stereoelectronic properties.

-

A (5S)-configured stereocenter at the 5th position, critical for chiral interactions in biological systems.

-

A 3-methoxyphenyl group attached to the nitrogen atom, introducing aromaticity and potential π-π stacking interactions.

-

A carboxylic acid moiety at the 5th position, enabling hydrogen bonding and salt formation.

The stereochemistry is encoded in the Isomeric SMILES: COC1=CC=CC(=C1)N2C[C@H](OC2=O)C(=O)O, confirming the (S)-configuration at C5.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 918543-56-3 |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | (5S)-3-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

| InChI Key | DGVHUXNBENWXOW-VIFPVBQESA-N |

| XLogP3-AA | 1.2 (Predicted) |

| Hydrogen Bond Donors | 2 (Carboxylic acid, NH) |

| Hydrogen Bond Acceptors | 5 (Carbonyl O, ether O, carboxylic O) |

Synthesis and Preparation

Synthetic Routes

The synthesis of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves stereoselective ring-closing strategies. A common approach utilizes L-serine or its derivatives as chiral precursors to establish the (5S) configuration.

Step 1: Formation of the Oxazolidinone Ring

L-Serine is treated with 3-methoxybenzaldehyde under acidic conditions to form a Schiff base. Subsequent cyclization via intramolecular nucleophilic attack by the hydroxyl group on the imine carbon yields the oxazolidinone ring.

Step 2: Oxidation and Functionalization

The primary alcohol of the serine side chain is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or milder oxidants like TEMPO/NaClO. This step introduces the carboxylic acid group at C5 while preserving stereochemical integrity.

Step 3: Purification and Characterization

Chromatographic techniques (e.g., HPLC with chiral columns) ensure enantiomeric purity. Structural confirmation is achieved via ¹H/¹³C NMR, IR (carbonyl stretch at ~1750 cm⁻¹), and mass spectrometry.

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard reactions:

-

Esterification: Treatment with methanol/H⁺ yields the methyl ester, enhancing lipophilicity for membrane permeability studies.

-

Amide Formation: Coupling with amines via EDC/HOBt activates the acid for peptide bond synthesis.

Methoxyphenyl Modifications

The 3-methoxyphenyl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation). For instance, bromination at the para position relative to the methoxy group introduces handles for cross-coupling reactions (Suzuki, Heck).

Ring-Opening Reactions

Under basic conditions, the oxazolidinone ring opens to form β-amino alcohol derivatives, which can be re-cyclized to generate diverse heterocycles.

Research Findings and Biological Activity

Enzyme Inhibition

The carboxylic acid moiety chelates metal ions in enzymatic active sites. Preliminary molecular docking studies suggest inhibition of matrix metalloproteinases (MMPs), implicated in cancer metastasis and inflammation.

Pharmacokinetic Profiling

-

LogP: Calculated XLogP3 of 1.2 indicates moderate lipophilicity.

-

Solubility: Poor aqueous solubility (0.2 mg/mL at pH 7.4) necessitates prodrug strategies.

-

Metabolic Stability: Susceptible to hepatic glucuronidation of the phenolic -OH (if demethylated).

Applications in Drug Discovery

Chiral Auxiliary

The (5S) configuration makes this compound a valuable chiral inducer in asymmetric synthesis. For example, it directs stereoselectivity in aldol reactions when used as a Evans-style auxiliary.

Prodrug Development

Ester prodrugs of the carboxylic acid group improve oral bioavailability. Ethyl ester derivatives show 3-fold higher Cmax in rodent models compared to the parent acid.

Targeted Therapeutics

Conjugation with tumor-homing peptides via amide linkages enables site-specific drug delivery. Early-stage research explores its use in antibody-drug conjugates (ADCs) for breast cancer.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the methoxyphenyl and carboxylic acid groups could optimize target affinity. For instance:

-

Replacing methoxy with trifluoromethoxy to enhance metabolic stability.

-

Introducing bioisosteres for the carboxylic acid (e.g., tetrazole) to reduce ionization at physiological pH.

Nanoparticle Formulations

Encapsulation in PLGA nanoparticles may address solubility limitations and enable sustained release in chronic infections.

Computational Modeling

Machine learning models trained on oxazolidinone libraries could predict novel derivatives with improved pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume